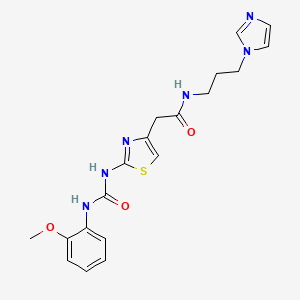
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
説明
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide, also known as EPD, is a chemical compound that has gained attention in scientific research due to its potential health benefits. EPD is a pyrazine derivative that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
Antidepressant Properties
Research has shown that certain pyrazole derivatives like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine display potential as antidepressants. These compounds have been found to be equipotent with established antidepressants such as imipramine in standard assays but with reduced anticholinergic action and no interference with antihypertensive effects, indicating a potential for fewer side effects (Bailey et al., 1985).
Allergy and Immunological Reactions
Propyphenazone, a drug from the pyrazolone group, has been found to cause IgE-mediated Type I allergy, leading to immediate-type adverse reactions. This discovery is crucial for understanding hypersensitivity and allergic reactions to drugs containing pyrazolone derivatives (Himly et al., 2003).
Tautomerism and Structural Analysis
NH-pyrazoles, including various derivatives, exhibit annular tautomerism. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into their solid-state structures and the tautomerism in solution, contributing to the understanding of their chemical behavior and potential applications (Cornago et al., 2009).
Aromatic Compounds Synthesis
Pyrazine derivatives, such as 2-ethenyl-3,5-dimethylpyrazine, have been synthesized via novel chemical routes. These compounds are significant for their aromatic properties and potential use in various applications, including flavorings and pharmaceuticals (Kurniadi et al., 2003).
Cytotoxic Activity in Cancer Treatment
Certain pyrazin derivatives have been studied for their cytotoxic activity in human breast cancer cells. These compounds have shown to be more active than traditional drugs like etoposide and camptothecin, indicating potential use in cancer therapy (Lepiarczyk et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Various pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety have demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating infections and inflammation-related conditions (Kendre et al., 2015).
Electroluminescent Devices
Pyrazine derivatives have been used in the development of white-light-emitting organic electroluminescent devices, demonstrating the versatility of these compounds in advanced technological applications (Deshpande et al., 1999).
特性
IUPAC Name |
N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQLZVEZWPHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

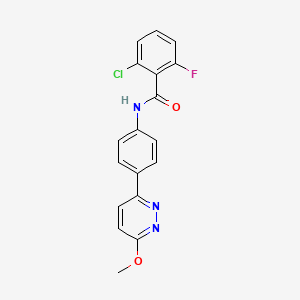
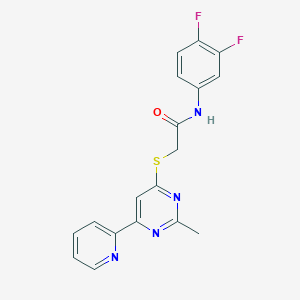

![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)
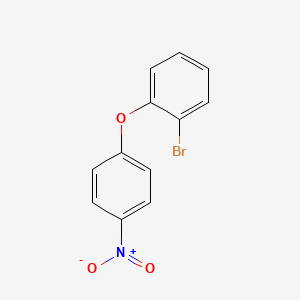

![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)
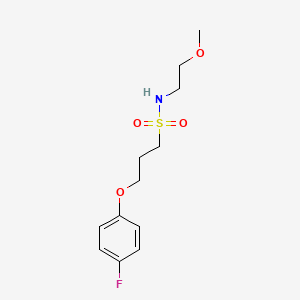


![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)
